molecular formula C18H18ClN3O B11044018 N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide

N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide

Cat. No.: B11044018
M. Wt: 327.8 g/mol
InChI Key: AQAFVEVKNOJQNF-UHFFFAOYSA-N
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Description

N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide is a benzimidazole-derived compound characterized by a 4-chlorobenzyl group at the 1-position of the benzimidazole core and an N-methylacetamide substituent at the 2-position. Its structure combines a heterocyclic aromatic system with halogenated and amide functional groups, which are often associated with biological activity, including antimicrobial, antitumor, and enzyme-inhibiting properties. The compound’s synthetic accessibility and structural versatility make it a candidate for pharmacological optimization .

Properties

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

N-[[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C18H18ClN3O/c1-13(23)21(2)12-18-20-16-5-3-4-6-17(16)22(18)11-14-7-9-15(19)10-8-14/h3-10H,11-12H2,1-2H3

InChI Key

AQAFVEVKNOJQNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole core, followed by the introduction of the 4-chlorophenylmethyl group. The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for purification and analysis.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated benzodiazole derivatives.

Scientific Research Applications

N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Benzimidazole Derivatives with Acetamide Substituents

Several benzimidazole-acetamide analogs share structural motifs with the target compound, differing primarily in substitution patterns:

  • Compound 4 (): N-((2-5-chloro-1H-benzo[d]imidazole-2-yl)phenylamino)methyl)-N-(4-chlorophenyl)acetamide features a chloro-benzimidazole core and an N-(4-chlorophenyl)acetamide group. FTIR data (NH stretch at 3260 cm⁻¹, C=O at 1680 cm⁻¹) confirm the presence of amide and aromatic functionalities, similar to the target compound.
  • N-((1H-benzo[d]imidazol-2-yl)methyl)acetamide () : This simpler analog lacks the 4-chlorobenzyl group. Its synthesis via microwave-assisted acetylation highlights the role of steric hindrance in reactivity; the absence of the bulky chlorobenzyl group allows faster reaction times (1 hour vs. multi-hour syntheses for substituted analogs). This underscores the impact of substituents on synthetic feasibility .

Table 1: Structural and Spectral Comparison of Benzimidazole-Acetamide Derivatives

Compound Key Substituents FTIR C=O (cm⁻¹) ¹H NMR δ (ppm)
Target Compound 4-Chlorobenzyl, N-methylacetamide ~1675 2.1 (s, 3H, CH₃), 4.5 (s, 2H)
Compound 4 () Chlorophenyl, phenylamino linker 1680 2.3 (s, 3H, CH₃), 6.8–7.4 (m, Ar-H)
Compound Unsubstituted benzimidazole 1690 2.0 (s, 3H, CH₃), 4.3 (s, 2H)

Variations in the Amide Group

Replacing the acetamide moiety alters electronic properties and hydrogen-bonding capacity:

  • N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide () : Substituting acetamide with a furamide group introduces a furan ring. The planar furan may enhance intermolecular interactions (e.g., π-stacking) but reduces rotational freedom compared to the flexible acetamide chain. This could affect bioavailability or target selectivity .
  • 2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N′-benzylideneacetohydrazide (): Replacing the methylacetamide with a sulfanyl-hydrazide group introduces hydrogen-bond donors (N-H) and a sulfur atom. Such modifications may improve solubility or enable metal coordination, relevant for antifungal applications .

Heterocyclic Core Modifications

Replacing benzimidazole with other heterocycles impacts electronic and steric profiles:

  • N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide (): The benzothiazole core, isosteric with benzimidazole, has a sulfur atom instead of NH. The compound exhibits antifungal activity, suggesting the benzothiazole core maintains bioactivity despite structural differences .
  • N-(4-chlorobenzyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide () : The phthalazine core introduces a larger aromatic system, which may improve DNA intercalation but reduce metabolic stability due to increased molecular weight (403.9 g/mol vs. ~350 g/mol for benzimidazoles) .

Biological Activity

N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C23H20ClN3O2
  • Molecular Weight : 405.88 g/mol
  • CAS Number : 692747-04-9

The compound features a benzimidazole core, which is known for its diverse pharmacological activities. The presence of the 4-chlorobenzyl group enhances its lipophilicity, potentially improving its bioavailability.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of benzimidazole, including compounds similar to this compound, exhibit notable anti-inflammatory effects. A study evaluating a series of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives found that certain compounds displayed significant anti-inflammatory activity in vivo at doses of 100 mg/kg, with results statistically significant at p≤0.05 compared to standard drugs like Diclofenac sodium .

Table 1: Summary of Anti-inflammatory Activity

CompoundDose (mg/kg)Activity LevelReference
Compound 3a100Significant
Diclofenac SodiumStandardControl

Antimicrobial Activity

In addition to anti-inflammatory properties, this compound has been evaluated for antimicrobial activity. The aforementioned study highlighted that certain derivatives showed effective antimicrobial properties against both gram-positive and gram-negative bacteria, as well as fungal strains. Notably, derivative 3e was identified as the most potent antimicrobial agent among those tested, outperforming standard reference agents such as Ciprofloxacin and Clotrimazole .

Table 2: Antimicrobial Activity Overview

CompoundTarget OrganismsActivity LevelReference
Derivative 3eGram-positive & Gram-negative bacteria, FungiMost Effective
CiprofloxacinControlReference Agent

The biological activity of this compound can be attributed to its interaction with various biological targets. The benzimidazole moiety is known to interact with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In silico studies have suggested that these compounds can effectively bind to COX-2 enzymes, inhibiting their activity and thereby reducing inflammation .

Case Studies

A detailed examination of case studies involving similar benzimidazole derivatives reveals consistent findings regarding their biological activities. For instance, a study involving the synthesis and evaluation of various benzimidazole derivatives demonstrated their efficacy in reducing inflammation in animal models and inhibiting microbial growth in vitro.

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